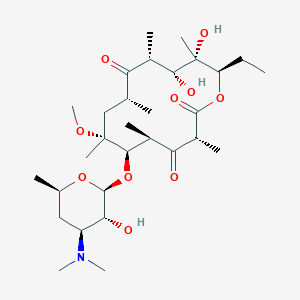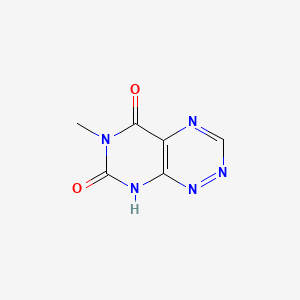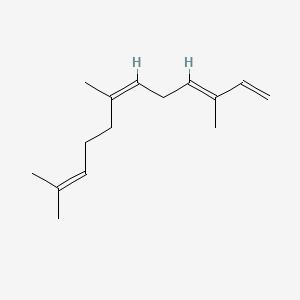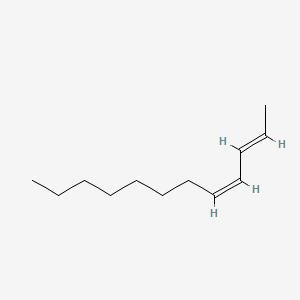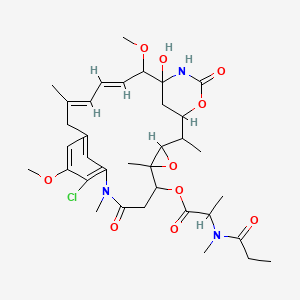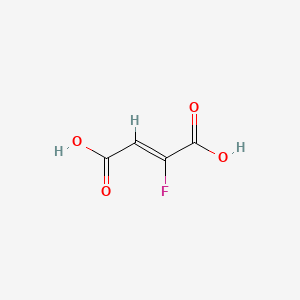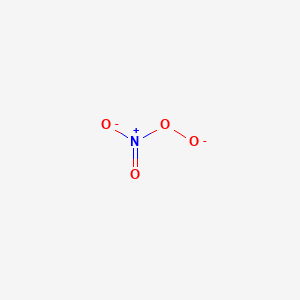
Peroxynitrate ion
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peroxynitrate is a nitrogen oxoanion. It is a conjugate base of a peroxynitric acid.
Applications De Recherche Scientifique
Reactivity and Formation
- Peroxynitrate, a compound formed from the reaction between nitric oxide and superoxide, has been studied for its reactivity and formation processes. A study by Goldstein & Czapski (1997) demonstrated a method for generating peroxynitrate that is useful for studying its mechanism in the oxidation of various substrates.
Biological and Health Implications
- Peroxynitrite, closely related to peroxynitrate, is involved in various biological and health-related processes. For instance, Pacher, Beckman, & Liaudet (2007) highlighted its role in pathogenic mechanisms in conditions like stroke and chronic inflammatory diseases.
- The oxidation properties of peroxynitrite and its impact on biological molecules like sulfhydryls were investigated by Radi et al. (1991), indicating its potential cytotoxic effects.
Atmospheric and Environmental Impact
- Kirchner et al. (1997) researched the atmospheric degradation of hydrocarbons involving peroxynitrates, highlighting its environmental significance.
Analytical Studies
- Analytical studies like those by Nakashima et al. (2016) have focused on ion-exchange chromatographic analysis of peroxynitric acid, contributing to our understanding of its chemical behavior and decomposition.
Pathophysiological Role
- The pathophysiological role of peroxynitrite, related to peroxynitrate, in conditions like vascular diseases and neurodegeneration was explored by Szabó, Ischiropoulos, & Radi (2007). This illustrates the potential for therapeutic interventions targeting peroxynitrite.
Chemical Properties and Sensing
- The chemical properties of peroxynitrate and related compounds have been the subject of studies like that of Lin et al. (2011), who investigated peroxynitrous-acid-induced chemiluminescence for nitrite sensing.
Propriétés
Formule moléculaire |
NO4- |
|---|---|
Poids moléculaire |
78.004 g/mol |
Nom IUPAC |
oxido nitrate |
InChI |
InChI=1S/HNO4/c2-1(3)5-4/h4H/p-1 |
Clé InChI |
UUZZMWZGAZGXSF-UHFFFAOYSA-M |
SMILES |
[N+](=O)([O-])O[O-] |
SMILES canonique |
[N+](=O)([O-])O[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


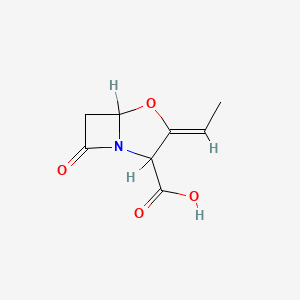
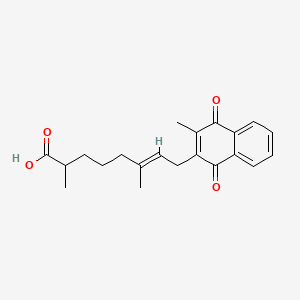

![ethyl 4-{5-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate](/img/structure/B1240040.png)
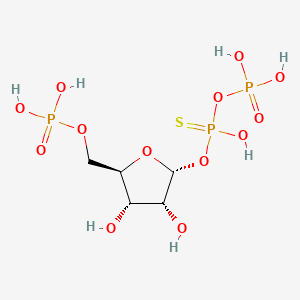
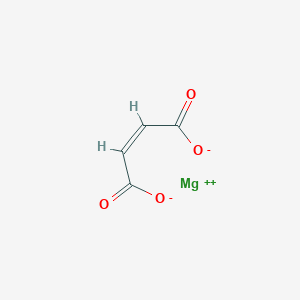
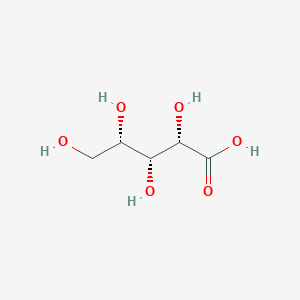
![(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide](/img/structure/B1240046.png)
